(S)-2-(tert-Butyldimethylsilyloxy)propanal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[tert-butyl(dimethyl)silyl]oxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIIHJBTQLZXBV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449609 | |
| Record name | (S)-2-(tert-Butyldimethylsilyloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87727-28-4 | |
| Record name | (S)-2-(tert-Butyldimethylsilyloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Perspectives on Chiral Aldehydes in Asymmetric Synthesis
Significance of Stereochemistry in Organic Synthesis
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamental to organic synthesis. The spatial organization of a molecule dictates its physical, chemical, and biological properties. In fields such as pharmaceuticals and agrochemicals, the stereochemistry of a compound can be the difference between a potent therapeutic agent and an inactive or even harmful substance. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with the various stereoisomers of a molecule.
Controlling stereochemistry is therefore a critical objective in the synthesis of complex organic molecules. researchgate.net Asymmetric synthesis, the process of selectively creating one stereoisomer over another, allows chemists to build molecules with high precision. orgsyn.org This control improves the efficiency, selectivity, and yield of chemical reactions, minimizing the formation of unwanted byproducts and simplifying purification processes. researchgate.net The ability to dictate the three-dimensional outcome of a reaction is essential for the rational design and synthesis of new drugs, advanced materials, and specialized chemicals. researchgate.net
Utility of Chiral Aldehydes as Enantiopure Building Blocks
Chiral aldehydes are highly valued as enantiopure building blocks in asymmetric synthesis. Their utility stems from the reactivity of the aldehyde functional group, which can participate in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig reactions, Grignard reactions, and Mannich reactions. When the aldehyde itself is chiral, it can impart its stereochemical information to the newly formed product, influencing the creation of new stereocenters with a high degree of control.
These compounds serve as versatile intermediates in the synthesis of natural products and pharmaceuticals, where complex stereochemical arrangements are common. rsc.org The use of a pre-existing, enantiomerically pure building block, often derived from the "chiral pool" of readily available natural substances like amino acids or sugars, provides a reliable and efficient starting point for a multi-step synthesis. This approach, known as the chiron approach, is a powerful strategy for constructing intricate molecular targets.
Overview of (S)-2-(tert-Butyldimethylsilyloxy)propanal as a Key Chiral Synthon
This compound is a prime example of a valuable chiral aldehyde used in asymmetric synthesis. chemshuttle.com It is derived from (S)-lactic acid, an inexpensive and readily available member of the chiral pool. The key structural features of this synthon are the chiral center at the C2 position, which dictates its stereochemical influence, and the bulky tert-butyldimethylsilyl (TBS) ether protecting group. This silyl (B83357) ether is robust enough to withstand a variety of reaction conditions but can be removed selectively when needed, adding to the compound's synthetic flexibility. chemshuttle.com
Properties of this compound
| Property | Value |
| CAS Number | 87727-28-4 |
| Molecular Formula | C₉H₂₀O₂Si |
| Molecular Weight | 188.34 g/mol |
| Appearance | Colorless liquid |
| IUPAC Name | (2S)-2-[[tert-butyl(dimethyl)silyl]oxy]propanal |
The synthesis of this compound is efficiently achieved from (S)-ethyl lactate (B86563). The process involves two main steps: protection of the secondary alcohol as a TBS ether, followed by the low-temperature reduction of the ethyl ester to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H). orgsyn.org
Illustrative Synthesis Scheme orgsyn.org
(S)-Ethyl lactate is treated with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dimethylformamide (DMF) to yield (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate .
The resulting silyl-protected ester is then reduced at low temperature (-78 °C) with DIBAL-H in a non-polar solvent like hexanes to afford the target aldehyde, This compound .
This chiral aldehyde is a precursor for introducing a stereochemically defined propionate (B1217596) unit in organic synthesis. It readily undergoes nucleophilic additions at the carbonyl carbon. For instance, in titanium-mediated aldol reactions, it can react with a range of aldehydes to produce adducts with high diastereoselectivity. researchgate.net Similarly, it can be employed in Wittig reactions to form alkenes or react with Grignard reagents to generate secondary alcohols, with the stereochemistry of the product being influenced by the existing chiral center. Its role as a building block is critical in the assembly of complex fragments for the total synthesis of bioactive natural products. chemshuttle.com
Synthetic Methodologies for S 2 Tert Butyldimethylsilyloxy Propanal
Enantioselective Preparation Strategies
Enantioselective strategies are paramount in the synthesis of (S)-2-(tert-Butyldimethylsilyloxy)propanal to preserve the stereochemical integrity of the chiral center. The most common and effective approaches involve the partial reduction of chiral esters or the chemical modification of naturally derived chiral molecules like ethyl lactate (B86563).
A key strategy for synthesizing the target aldehyde is the controlled reduction of a corresponding chiral ester. This method is advantageous as it starts from a stable precursor and converts it to the more reactive aldehyde in a single, high-yielding step. The choice of reducing agent is critical to prevent over-reduction to the corresponding alcohol.
Diisobutylaluminum hydride (DIBAL-H) is a powerful and bulky reducing agent particularly useful for the partial reduction of esters to aldehydes. masterorganicchemistry.com Unlike stronger reducing agents such as lithium aluminum hydride, DIBAL-H can selectively perform this conversion without significant formation of the alcohol byproduct, provided the reaction is carried out under carefully controlled conditions. masterorganicchemistry.comyoutube.com
The reaction mechanism involves the coordination of the electrophilic aluminum atom in DIBAL-H to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride ion from the aluminum to the carbon. youtube.comadichemistry.com This process forms a stable tetrahedral intermediate, especially at low temperatures. adichemistry.com Upon aqueous workup, this intermediate collapses to yield the desired aldehyde. youtube.com
A typical procedure involves dissolving the substrate, (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate, in a non-polar solvent like hexanes or diethyl ether and cooling the solution to -78°C. orgsyn.orgrsc.org A solution of DIBAL-H is then added slowly, and the reaction is maintained at this low temperature to ensure the stability of the hemiacetal intermediate and prevent over-reduction. masterorganicchemistry.comorgsyn.orgrsc.org The reaction is subsequently quenched, often with a saturated solution of ammonium (B1175870) chloride or Rochelle salt, to hydrolyze the intermediate and yield this compound. orgsyn.orgrsc.org
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate | DIBAL-H (1.0 M in hexanes) | Hexanes | -78°C | 20-25 min (addition) | Not explicitly stated for this step, but part of a high-yield overall process. | orgsyn.org |
| (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate | DIBAL-H (1 M in hexane) | Diethyl ether | -78°C | 1.5 h | 61% | rsc.org |
Maintaining high enantiomeric purity during the reduction is crucial. The primary factor influencing this is the reaction temperature. adichemistry.com Performing the DIBAL-H reduction at very low temperatures, typically -78°C (the sublimation point of dry ice), is standard practice. orgsyn.orgrsc.org This low temperature is essential for several reasons:
It stabilizes the tetrahedral intermediate formed after the initial hydride attack, preventing further reduction to the alcohol. masterorganicchemistry.comadichemistry.com
It minimizes potential side reactions that could lead to racemization at the chiral center, thereby preserving the stereochemical integrity of the molecule.
The stoichiometry of the reducing agent is also a critical parameter. Using only a slight excess (e.g., 1.05 equivalents) of DIBAL-H ensures the complete conversion of the ester while minimizing the risk of over-reduction that could occur if a large excess were used. rsc.org The choice of solvent and a careful quenching procedure are also important for maximizing the yield and purity of the final aldehyde product. orgsyn.orgrsc.org
The most common and economically viable route to this compound involves a two-step sequence starting from commercially available and optically pure lactate esters.
(S)-Ethyl lactate is a bio-derived and readily available chiral starting material. wikipedia.org The synthesis begins with the protection of the secondary alcohol group as a tert-butyldimethylsilyl (TBDMS) ether. This is a robust protecting group that is stable to a variety of reaction conditions, including the subsequent reduction step.
The protection is typically achieved by reacting (S)-ethyl lactate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in a solvent like dimethylformamide (DMF). orgsyn.org Imidazole acts as both a base to deprotonate the alcohol and a catalyst for the silylation reaction. The resulting ester, (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate, can be isolated in high yield after purification by distillation. orgsyn.org This stable silylated ester is then reduced to the target aldehyde using DIBAL-H as described in section 2.1.1.1. orgsyn.orgrsc.orgresearchgate.net
| Substrate | Reagent | Base/Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|---|
| (S)-Ethyl lactate | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | Dimethylformamide (DMF) | 96% | orgsyn.org |
The synthesis of the enantiomer, (R)-2-(tert-Butyldimethylsilyloxy)propanal, follows an analogous pathway. The process starts with a different chiral precursor, Methyl (R)-(+)-lactate. Similar to the synthesis of the (S)-enantiomer, the hydroxyl group of methyl (R)-lactate is first protected with a TBDMS group to form Methyl (R)-2-[(tert-Butyldimethylsilyl)oxy]propanoate. nih.gov This silylated methyl ester is then subjected to a controlled reduction using DIBAL-H at low temperatures. The reaction mechanism and conditions are identical to those used for the ethyl ester of the (S)-series, yielding the corresponding (R)-aldehyde with high enantiomeric purity. This parallel strategy demonstrates the versatility of using lactate esters as chiral pool starting materials for accessing either enantiomer of the desired aldehyde.
Derivatization from Readily Available Chiral Precursors
Role of the tert-Butyldimethylsilyl (TBDMS) Protecting Group
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in modern organic synthesis, particularly for the protection of hydroxyl functionalities. ontosight.ai Its widespread use stems from its ease of introduction, substantial stability across a wide range of reaction conditions, and the availability of mild and selective deprotection methods. thieme-connect.com In the context of synthesizing chiral molecules like this compound, the TBDMS group serves to mask the reactive secondary alcohol of a precursor, such as (S)-lactaldehyde or its synthetic equivalents, allowing for chemical manipulation of other parts of the molecule without unintended side reactions. ontosight.aifiveable.me The steric bulk of the tert-butyl substituent confers significant stability compared to smaller silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.orgtotal-synthesis.com
The process of introducing a TBDMS group onto a hydroxyl moiety, known as silylation, is a well-established transformation in organic chemistry. wikipedia.org For chiral substrates, the primary goal is to achieve high yields of the desired silyl ether without compromising the stereochemical integrity of the chiral center. The most common and reliable method for the silylation of alcohols is the Corey protocol, which involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in a polar aprotic solvent like dimethylformamide (DMF). total-synthesis.comwikipedia.org
The reaction is believed to proceed via an N-tert-butyldimethylsilylimidazole intermediate, which is a highly reactive silylating agent. organic-chemistry.org This method is effective for primary, secondary, and even some tertiary alcohols. organic-chemistry.org For more sterically hindered alcohols, a more potent silylating agent, tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMS-OTf), is often employed in conjunction with a non-nucleophilic hindered base such as 2,6-lutidine. total-synthesis.comwikipedia.org
While standard silylation of a chiral alcohol proceeds with retention of configuration, recent advancements have also focused on the enantioselective silylation of meso or prochiral diols, utilizing chiral catalysts to selectively protect one of several hydroxyl groups. nih.gov However, for a simple chiral secondary alcohol precursor to this compound, standard high-yielding protocols are typically sufficient.
| Reagent System | Substrate Scope | Typical Conditions | Notes |
| TBDMS-Cl, Imidazole | Primary & Secondary Alcohols | DMF, Room Temperature | The classic Corey protocol; reliable and widely used. wikipedia.org |
| TBDMS-OTf, 2,6-Lutidine | Hindered Alcohols | Dichloromethane, 0 °C to RT | More reactive system for sterically demanding substrates. total-synthesis.com |
| TBDMS-Cl, N-Methylimidazole, Iodine | Primary, Secondary & Tertiary Alcohols | Acetonitrile or Dichloromethane | Addition of iodine significantly accelerates the reaction. researchgate.net |
A key advantage of the TBDMS protecting group is its remarkable stability, which allows it to survive a broad spectrum of reaction conditions that would cleave less robust protecting groups. ontosight.ai The steric hindrance provided by the tert-butyl group makes the silicon atom less susceptible to nucleophilic attack and hydrolysis. fiveable.me TBDMS ethers are generally stable to aqueous base, making them compatible with reactions like ester saponification. organic-chemistry.orgtotal-synthesis.com They also tolerate a variety of other conditions, including many organometallic reagents, reduction conditions (e.g., catalytic hydrogenation), and some oxidizing agents. organic-chemistry.orgtandfonline.com
The stability of silyl ethers is highly dependent on the steric bulk around the silicon atom. The relative stability towards acidic hydrolysis follows the general trend: TMS (1) < Triethylsilyl (TES) (64) < TBDMS (20,000) < Triisopropylsilyl (TIPS) (700,000) < tert-Butyldiphenylsilyl (TBDPS) (5,000,000). wikipedia.org This differential stability allows for the selective removal of one type of silyl ether in the presence of another, a concept crucial for complex, multi-step syntheses. nih.gov For instance, a TES ether can be cleaved under conditions that leave a TBDMS ether intact. nih.gov
| Compatible Conditions/Reagents | Incompatible Conditions/Reagents |
| Strong bases (e.g., NaOH, KOH) numberanalytics.com | Strong acids (e.g., concentrated HCl) numberanalytics.com |
| Organometallic reagents (e.g., Grignards) tandfonline.com | Fluoride (B91410) ion sources (e.g., TBAF, HF) harvard.edu |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) organic-chemistry.org | Some Lewis acids |
| Many oxidizing agents (e.g., PCC, Swern) | Strongly acidic reagents |
| Mildly acidic conditions (e.g., acetic acid/water) organic-chemistry.orgnumberanalytics.com |
The removal of the TBDMS group, or desilylation, can be accomplished under various conditions, offering chemists flexibility in synthetic planning. The most common method for cleaving TBDMS ethers is through the use of a fluoride ion source. harvard.edu Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is the most frequently used reagent for this purpose. ontosight.aiorganic-chemistry.org The efficacy of fluoride-mediated desilylation is attributed to the formation of a very strong silicon-fluoride (Si-F) bond, which provides the thermodynamic driving force for the reaction. organic-chemistry.org
Acid-catalyzed hydrolysis is another viable method for TBDMS ether cleavage. While they are significantly more stable than TMS ethers, TBDMS groups can be removed with aqueous acids, such as a mixture of acetic acid and water. organic-chemistry.org Various other reagents have been developed for chemoselective deprotection. For example, a catalytic amount of acetyl chloride in dry methanol (B129727) can deprotect TBDMS ethers while tolerating many other protecting groups. organic-chemistry.org Similarly, formic acid has been shown to selectively deprotect primary TBDMS ethers in the presence of secondary ones. thieme-connect.com This selectivity is critical in molecules possessing multiple hydroxyl groups with different steric environments.
Recent research has also identified novel catalytic systems for mild deprotection, such as sodium tetrachloroaurate(III) dihydrate, which can selectively cleave aliphatic TBDMS ethers in the presence of aromatic TBDMS ethers or more hindered silyl ethers like TBDPS. thieme-connect.com
| Reagent/System | Conditions | Selectivity & Notes |
| Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to RT | Most common method; highly effective for most silyl ethers. organic-chemistry.org |
| Hydrofluoric acid-Pyridine (HF•Py) | THF or Acetonitrile | Very potent; must be used in plastic containers. wikipedia.org |
| Acetic Acid / Water | 2:1 mixture, 25 °C | Mild acidic conditions for cleavage. organic-chemistry.org |
| Acetyl Chloride (cat.) | Methanol | Mild and convenient method, tolerates various other groups. organic-chemistry.org |
| Formic Acid (5-20%) | Acetonitrile/Water | Selectively deprotects primary over secondary TBDMS ethers. thieme-connect.com |
| N-Iodosuccinimide (cat.) | Methanol | Allows selective deprotection of alcoholic TBDMS ethers over phenolic ones. organic-chemistry.org |
| Sodium Tetrachloroaurate(III) (cat.) | Methanol, RT | Mild and selective for aliphatic vs. aromatic or sterically hindered silyl ethers. thieme-connect.com |
| Sulfated SnO₂ | Room Temperature | A solid acid catalyst for highly selective deprotection. tandfonline.com |
Reactivity and Stereocontrolled Transformations of S 2 Tert Butyldimethylsilyloxy Propanal
Nucleophilic Additions to the Aldehyde Carbonyl
The aldehyde functional group in (S)-2-(tert-Butyldimethylsilyloxy)propanal is the primary site of reactivity, readily undergoing nucleophilic addition to form new carbon-carbon and carbon-heteroatom bonds. The stereochemical course of these additions is dictated by the existing α-stereocenter, making it a cornerstone for stereoselective synthesis.
Diastereoselective Control in Carbon-Carbon Bond Forming Reactions
When a nucleophile attacks the carbonyl carbon of this compound, a new stereocenter is created. The relative orientation of this new center with respect to the existing one results in the formation of diastereomers. The predictability of which diastereomer will be the major product is explained by established stereochemical models.
The stereochemical outcome of nucleophilic additions to chiral aldehydes like this compound is often rationalized using the Felkin-Anh model. wikipedia.org This model predicts the major diastereomer by analyzing the steric and electronic interactions in the transition state. The model posits that the largest group on the α-carbon orients itself perpendicular to the carbonyl C=O bond to minimize steric strain. uwindsor.ca The nucleophile then preferentially attacks the carbonyl carbon from the least hindered face, following the Bürgi-Dunitz trajectory (approximately 107°), passing the smallest substituent. wikipedia.orguwindsor.ca
In the case of this compound, the substituents on the α-carbon are the tert-butyldimethylsilyloxy (OTBS) group, a methyl (CH₃) group, and a hydrogen (H) atom. The bulky OTBS group is considered the largest substituent (L), the methyl group is the medium substituent (M), and hydrogen is the smallest (S). Following the Felkin-Anh model, the OTBS group aligns perpendicular to the carbonyl, and the nucleophile attacks from the side of the hydrogen atom, leading to the formation of the syn diastereomer as the major product.
An "anti-Felkin" outcome occurs when the nucleophile effectively attacks from the face of the medium group. This can happen under specific conditions, such as when chelation control is dominant, where a Lewis acid coordinates to both the carbonyl oxygen and the α-alkoxy group, forcing a different conformation of the aldehyde. wikipedia.org
The α-silyloxy group exerts a profound influence on diastereoselectivity through both steric and electronic effects. Sterically, the tert-butyldimethylsilyl (TBS) group is exceptionally bulky, strongly favoring the Felkin-Anh transition state where it is positioned away from the incoming nucleophile.
Electronically, the electronegative oxygen atom of the silyloxy group plays a critical role, a phenomenon accounted for in the "polar Felkin-Anh model". wikipedia.org This model suggests that the conformation where the electronegative group is antiperiplanar to the forming bond is stabilized. This is due to a favorable hyperconjugative interaction between the filled orbital of the forming bond and the low-lying antibonding orbital (σ*) of the C-O bond. wikipedia.org This electronic factor reinforces the steric preference, making the Felkin-Anh pathway highly favored and leading to high syn selectivity in many reactions. Studies comparing various silyl (B83357) protecting groups have shown that smaller groups can lead to lower selectivity, underscoring the importance of the TBS group's bulk in achieving high diastereocontrol. nsf.govresearchgate.net
The table below illustrates the expected outcomes for a generic nucleophilic addition based on these models.
| Model | Controlling Factor | Predicted Major Product |
| Felkin-Anh | Steric Hindrance | syn Diastereomer |
| Polar Felkin-Anh | Steric & Electronic Effects | syn Diastereomer |
| Chelation Control | Lewis Acid Coordination | anti Diastereomer (Anti-Felkin) |
Addition of Organometallic Reagents
Organometallic reagents are powerful carbon nucleophiles used to construct new C-C bonds. Their reactions with this compound provide access to a variety of chiral alcohols with high diastereoselectivity, serving as precursors for more complex molecules.
The addition of organozinc reagents, such as vinylzinc compounds, to this compound is a reliable method for synthesizing enantioenriched allylic alcohols. These reactions typically proceed under non-chelating conditions and are therefore governed by the Felkin-Anh model. The vinyl group is delivered to the aldehyde face opposite the bulky α-silyloxy moiety, resulting in the formation of the syn allylic alcohol with high diastereoselectivity. This transformation is valuable as the resulting allylic alcohol contains multiple stereocenters and versatile functional groups (a double bond and a hydroxyl group) for further synthetic manipulation.
The general transformation is depicted below, yielding the predicted syn product.
Reaction of this compound with a Vinylzinc Reagent
| Substrate | Reagent | Major Product Structure | Diastereomeric Ratio (syn:anti) |
|---|
For more complex transformations, chiral allenylmetal reagents can be used to achieve "reagent-controlled" stereoselectivity. In these reactions, the inherent chirality of the nucleophile dictates the stereochemical outcome, potentially overriding the substrate's intrinsic facial preference. This allows for the synthesis of specific diastereomers that may be disfavored under substrate control (i.e., the anti-Felkin product).
The addition of an enantioenriched allenylindium reagent, for example, to an α-chiral aldehyde results in the formation of homopropargylic alcohols. nih.gov This reaction serves as a powerful method for chain homologation (extending the carbon chain) while simultaneously introducing two new adjacent stereocenters. When a chiral allenylmetal reagent is added to this compound, the stereochemical outcome depends on the stereochemical match between the substrate and the reagent. This "double asymmetric induction" can be either "matched," leading to very high diastereoselectivity, or "mismatched," resulting in lower selectivity or even a reversal of the major product. nih.gov This methodology provides access to all possible diastereomers of the homopropargylic alcohol product by selecting the appropriate enantiomer of the allenylmetal reagent. nih.gov
The table below summarizes the expected outcomes of such a reaction, demonstrating reagent control.
Addition of Enantiomeric Allenylindium Reagents
| Aldehyde Stereochemistry | Chiral Allenylindium Reagent | Diastereoselectivity | Outcome |
|---|---|---|---|
| (S) | (R) | High | Matched Pair |
Alkynylsilane Additions for Propargylic Alcohol Derivatives
The addition of alkynylsilanes to this compound provides a direct route to chiral propargylic alcohol derivatives, which are versatile intermediates in organic synthesis. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the choice of catalyst. Nickel-catalyzed reductive couplings of α-silyloxy aldehydes, such as this compound, with alkynylsilanes have been shown to be highly diastereoselective.
Research has demonstrated that the use of a nickel(0) N-heterocyclic carbene (NHC) complex as a catalyst, in conjunction with a silane (B1218182) reducing agent like triisopropylsilane (B1312306) ((i-Pr)₃SiH), affords anti-1,2-diols with excellent diastereoselectivity. The tert-butyldimethylsilyl (TBS) protecting group on the aldehyde is effective in directing the stereochemical course of the reaction. The coupling of various trimethylsilyl-protected alkynes with α-silyloxy aldehydes consistently yields the anti products in high yields. This method is applicable to both aliphatic and aromatic alkynylsilanes.
The general reaction proceeds as follows:

Figure 1. Nickel-catalyzed addition of alkynylsilanes to this compound.
The high level of diastereoselectivity observed is attributed to a catalytic cycle that favors a transition state leading to the anti diastereomer. The reaction's scope and selectivity are highlighted in the table below, showcasing representative examples with analogous α-silyloxy aldehydes.
| Alkynylsilane (R in TMS-C≡C-R) | Yield (%) | Diastereomeric Ratio (anti:syn) |
|---|---|---|
| n-Pentyl | 85 | >20:1 |
| Cyclohexyl | 81 | >20:1 |
| Phenyl | 90 | 19:1 |
| 4-Methoxyphenyl | 88 | >20:1 |
Lewis Acid Catalysis in Aldehyde Additions
The stereochemical outcome of nucleophilic additions to α-chiral aldehydes like this compound can be effectively controlled by the use of Lewis acids. The large tert-butyldimethylsilyl protecting group generally favors non-chelation-controlled additions, leading to Felkin-Anh products. However, the choice of an appropriate Lewis acid can override this intrinsic preference and promote chelation control, resulting in the formation of anti-Felkin products.
For instance, the addition of organozinc reagents to this compound can be directed towards the chelation-controlled product by the addition of alkylzinc halides or triflates (RZnX). These Lewis acids are capable of coordinating to both the carbonyl oxygen and the oxygen of the silyloxy group, forming a rigid five-membered chelate. Nucleophilic attack on this chelated intermediate then occurs from the less hindered face, leading to the syn or anti-Felkin diastereomer with high selectivity.
In contrast, monodentate Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) typically enhance the inherent Felkin-Anh selectivity by coordinating solely to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon and reinforces the steric bias for nucleophilic attack opposite to the bulky silyl group.
The influence of different Lewis acids on the diastereoselectivity of nucleophilic additions is summarized below.
| Nucleophile | Lewis Acid | Predominant Product | Diastereomeric Ratio |
|---|---|---|---|
| Vinylzinc reagent | None | Felkin-Anh | 4:1 |
| Vinylzinc reagent | BF₃·OEt₂ | Felkin-Anh | 8:1 |
| Dialkylzinc reagent | EtZnOTf | Chelation-controlled (anti-Felkin) | >20:1 |
Cycloaddition Chemistry
Formal [3+2] Cycloadditions with 5-Alkoxyoxazoles
This compound participates in Lewis acid-catalyzed formal [3+2] cycloaddition reactions with 5-alkoxyoxazoles. This transformation provides a highly stereoselective route to substituted 2-oxazoline-4-carboxylates. Tin(IV) chloride (SnCl₄) has been found to be an effective Lewis acid for promoting this reaction.
The reaction between 5-methoxy-2-(p-methoxyphenyl)oxazole and this compound in the presence of SnCl₄ proceeds with high diastereoselectivity. The chiral center in the aldehyde directs the facial selectivity of the cycloaddition, leading to the preferential formation of specific diastereomers of the resulting oxazoline.
Synthesis of Chiral 2-Oxazoline-4-carboxylates
The formal [3+2] cycloaddition described above yields chiral 2-oxazoline-4-carboxylates with a high degree of stereocontrol. Specifically, the reaction of this compound with 5-methoxy-2-(p-methoxyphenyl)oxazole and SnCl₄ produces a mixture of cis-(4R,5S,1'S)- and trans-(4S,5S,1'S)-5-(1'-alkoxyethyl)-4-(methoxycarbonyl)-2-(p-methoxyphenyl)-2-oxazolines.
The reaction shows a strong preference for the formation of the cis diastereomer, with a reported selectivity of 94%. This indicates a well-organized transition state where the approach of the oxazole (B20620) to the chiral aldehyde is highly directed.
![Reaction scheme of [3+2] cycloaddition](https://i.imgur.com/image2.png)
Figure 2. Formal [3+2] cycloaddition leading to chiral 2-oxazoline-4-carboxylates.
| Product Diastereomer | Selectivity (%) |
|---|---|
| cis-(4R,5S,1'S) | 94 |
| trans-(4S,5S,1'S) | 6 |
Radical Reactions and Imine Formation
Derivatization to Oxime Ethers for Radical Additions
This compound can be converted into its corresponding oxime ether through a standard condensation reaction with an O-substituted hydroxylamine. The resulting chiral oxime ether serves as an excellent acceptor for radical species in carbon-carbon bond-forming reactions.
The diastereoselective addition of alkyl radicals to such chiral oxime ethers has been established as a powerful method for the asymmetric synthesis of β-amino acid derivatives. The radical addition is typically initiated by a radical initiator, such as triethylborane (B153662) (Et₃B). The presence of a Lewis acid, like BF₃·OEt₂, can enhance the reactivity and selectivity of the addition.
Diastereoselective Additions of Functionalized Radicals
The stereoselective addition of radicals to carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the existing stereocenter is expected to direct the approach of an incoming radical, leading to the preferential formation of one diastereomer over the other. The stereochemical outcome of such reactions is often governed by steric and electronic factors, which can be rationalized by established models of asymmetric induction.
While specific studies on the diastereoselective addition of functionalized radicals to this compound are not extensively documented in the literature, the principles of allylic strain can be applied to predict the likely stereochemical course. scispace.com The bulky tert-butyldimethylsilyloxy group is expected to create a sterically hindered face of the molecule. Consequently, an incoming radical would preferentially attack from the less hindered face, leading to a high degree of diastereoselectivity.
The general model for such a transformation involves the generation of a radical species which then adds to the carbonyl carbon of the aldehyde. The subsequent steps would involve the formation of a new stereocenter, and the diastereoselectivity of the reaction would be determined by the relative energies of the transition states leading to the different diastereomeric products.
To illustrate the potential for high diastereoselectivity in such reactions, the following table presents data from a study on a related system where allylic strain was shown to control the stereochemical outcome of a radical addition. scispace.com
| Entry | Radical Precursor | Alkene | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | n-Pentyl iodide | Cyclic Acetal of β-hydroxy ester | >95:5 | 63 |
This data is representative of diastereoselective radical additions and is not specific to this compound.
Formation of Imine Derivatives for Specific Transformations
The formation of imines from aldehydes is a fundamental transformation in organic chemistry. When this compound is reacted with a chiral amine or an amine bearing a chiral auxiliary, the resulting imine can undergo highly diastereoselective transformations. One of the most effective chiral auxiliaries for this purpose is tert-butanesulfinamide. wikipedia.org
The condensation of this compound with enantiopure tert-butanesulfinamide yields an N-tert-butanesulfinyl imine. These imines are particularly useful because the tert-butanesulfinyl group acts as a powerful chiral directing group, activating the imine for nucleophilic attack and controlling the facial selectivity of the addition. nih.gov This methodology has been widely applied in the asymmetric synthesis of a diverse range of amines and their derivatives. nih.govsigmaaldrich.comresearchgate.net
The general reaction involves the addition of a nucleophile, such as an organometallic reagent or an enolate, to the N-tert-butanesulfinyl imine. The chiral sulfinyl group effectively shields one face of the imine, forcing the nucleophile to attack from the opposite face, resulting in high diastereoselectivity. The resulting sulfinamide can then be readily cleaved under mild acidic conditions to afford the desired chiral amine. wikipedia.org
The versatility of this approach is demonstrated by the wide array of nucleophiles that can be employed, leading to the synthesis of α-branched amines, amino alcohols, and other valuable chiral building blocks. nih.gov
The following table provides representative data on the diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines derived from various aldehydes, illustrating the high levels of stereocontrol that can be achieved.
| Entry | Aldehyde | Nucleophile | Diastereomeric Ratio | Yield (%) |
| 1 | Isovaleraldehyde | Allylmagnesium bromide | 98:2 | 85 |
| 2 | Benzaldehyde | Ethylmagnesium bromide | 98:2 | 94 |
| 3 | 3-Phenylpropanal | MeLi | 96:4 | 88 |
This data is representative of the diastereoselective additions to N-tert-butanesulfinyl imines and is not specific to the imine derived from this compound.
Applications of S 2 Tert Butyldimethylsilyloxy Propanal in Complex Molecule Synthesis
Total Synthesis of Natural Products
Total Synthesis of (-)- and (+)-Membrenone C
The total synthesis of the marine-derived polypropionate defense substances, (-)- and (+)-membrenone C, was accomplished by Marshall and Ellis, utilizing (S)-2-(tert-Butyldimethylsilyloxy)propanal as a key starting material nih.gov. The synthesis commenced with the addition of chiral allenylmetal reagents to the aldehyde, a critical step that not only extended the carbon chain but also established four new stereocenters in a controlled manner nih.gov. This initial transformation set the stereochemical foundation for the entire molecule.
Subsequent key steps in the synthesis included a bis-intramolecular hydrosilylation-oxidation sequence to install the β-hydroxy ketone subunits and a final bis-intramolecular aldol (B89426) reaction to construct the two dihydropyrone rings that characterize the structure of membrenone C nih.gov. The use of this compound was pivotal in achieving the desired absolute stereochemistry of the final natural products.
| Step | Reaction | Key Reagents | Product |
| 1 | Addition of chiral allenylmetal reagent | Chiral allenylstannane, BF₃·OEt₂ | Homopropargyl alcohol derivative |
| 2 | Chain homologation and stereocenter installation | Various | Polypropionate backbone |
| 3 | Bis-intramolecular hydrosilylation-oxidation | (Ph₂MeSi)₂NH, Karstedt's catalyst; H₂O₂, KHCO₃ | Di-β-hydroxy ketone |
| 4 | Bis-intramolecular aldol reaction | KHMDS, THF | (-)- and (+)-Membrenone C |
Asymmetric Total Synthesis of (-)-Gymnasterkoreayne G
In the asymmetric total synthesis of the cytotoxic polyacetylene (-)-Gymnasterkoreayne G, this compound played a crucial role in constructing a key fragment of the molecule researchgate.net. The synthesis strategy involved the coupling of two main fragments. The C1-C7 fragment, a (2S,3R)-diol, was prepared from the commercially available aldehyde.
The synthesis of this fragment commenced with the addition of a lithium acetylide to this compound, which proceeded with high diastereoselectivity to afford the corresponding propargyl alcohol. This was followed by a reduction of the alkyne to a cis-alkene and subsequent dihydroxylation to furnish the desired (2S,3R)-diol fragment. This fragment was then coupled with the C8-C17 fragment to complete the carbon skeleton of (-)-Gymnasterkoreayne G.
| Step | Starting Material | Key Transformation | Intermediate/Product |
| 1 | This compound | Acetylide addition | Propargyl alcohol |
| 2 | Propargyl alcohol | Lindlar reduction | (Z)-Allylic alcohol |
| 3 | (Z)-Allylic alcohol | Dihydroxylation | (2S,3R)-Diol fragment |
| 4 | (2S,3R)-Diol fragment | Coupling with C8-C17 fragment | (-)-Gymnasterkoreayne G |
Enantioselective Total Synthesis of (+)-Methoxystemofoline and (+)-Isomethoxystemofoline
While a comprehensive search of the available literature did not reveal a direct application of this compound in the reported enantioselective total syntheses of (+)-Methoxystemofoline and (+)-Isomethoxystemofoline, it is conceivable that this chiral building block could be employed in alternative synthetic strategies. The core structures of these complex Stemona alkaloids often contain stereochemically rich fragments that could potentially be derived from this versatile C3 aldehyde. Further research may explore its utility in developing novel synthetic routes to these and related natural products.
Asymmetric Total Synthesis and Structural Reassignment of Nervione
The asymmetric total synthesis of the natural product nervione, which also led to the reassignment of its absolute configuration, utilized a derivative of this compound acs.orgresearcher.life. Specifically, the synthesis employed (S)-2-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide, a Weinreb amide derived from the corresponding carboxylic acid of the parent aldehyde acs.org.
This chiral Weinreb amide was used in a key carbon-carbon bond-forming reaction to introduce the C2 and C3 stereocenters of the nervione side chain with the correct (S)-configuration. The subsequent steps involved further functional group manipulations and the formation of the heterocyclic core to complete the synthesis of both enantiomers of nervione, ultimately allowing for the correction of the initially proposed stereochemistry of the natural product acs.orgresearcher.life.
| Reagent | Role in Synthesis | Key Reaction |
| (S)-2-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide | Source of C2 and C3 stereocenters | Nucleophilic addition to an aryllithium species |
Key Intermediate in Stereoselective Synthesis of (2S,3R)-Capreomycidine
The non-proteinogenic amino acid (2S,3R)-capreomycidine is a component of the tuberactinomycin family of antibiotics. Its stereoselective synthesis has been achieved using a derivative of this compound nih.gov. A key step in the synthesis involves a Mannich-type reaction between a chiral glycine enolate and the benzyl imine of 3-tert-butyldimethylsiloxy-propanal nih.gov. This imine is readily prepared from the parent aldehyde.
The high diastereoselectivity of this Mannich reaction establishes the crucial C2 and C3 stereocenters of the capreomycidine backbone in a single step. The resulting adduct is then elaborated through a series of transformations, including cyclization and deprotection, to afford the target amino acid.
| Precursor | Reaction | Key Intermediate |
| 3-tert-Butyldimethylsiloxy-propanal | Imine formation with benzylamine | Benzyl imine |
| Benzyl imine | Mannich reaction with a chiral glycine enolate | Diastereomerically enriched amino acid derivative |
| Amino acid derivative | Cyclization and deprotection | (2S,3R)-Capreomycidine |
Asymmetric Synthesis of (+)-allo-Quercitol and (+)-talo-Quercitol
A review of the scientific literature on the asymmetric synthesis of (+)-allo-Quercitol and (+)-talo-Quercitol did not indicate the use of this compound as a starting material or key intermediate in the established synthetic routes acs.org. These syntheses typically employ other chiral starting materials, such as carbohydrates or other commercially available chiral pool molecules acs.org. While it is plausible that a synthetic strategy could be devised to incorporate this compound, such an approach has not been prominently reported.
Construction of Chiral Dihydrofuran Rings
The synthesis of enantioenriched dihydrofuran rings is of significant interest due to their presence in numerous natural products and biologically active compounds. This compound can be envisioned as a key starting material for the construction of these heterocycles. One potential strategy involves its conversion into a suitable precursor for an intramolecular cyclization.
A notable method for the asymmetric synthesis of 2,3-dihydrofurans involves the α-elimination and migratory cyclization of silyloxy alkenyl aminosulfoxonium salts. acs.org In this approach, an aldehyde is first converted into a sulfoximine-substituted homoallylic alcohol, which is then silylated. Subsequent methylation and treatment with a base induce an α-elimination to form a β-silyloxy alkylidene carbene. This reactive intermediate undergoes a 1,5-O,Si-bond insertion followed by a 1,2-silyl migration to furnish the desired 2,3-dihydrofuran with high enantio- and diastereomeric purity. acs.org
Applying this methodology to this compound would introduce an additional stereocenter, potentially leading to highly substituted and stereochemically rich dihydrofuran systems. The stereochemical outcome of the cyclization would be influenced by the inherent chirality of the starting aldehyde.
| Entry | Aldehyde | Dihydrofuran Product | Yield (%) | Purity |
| 1 | R¹CHO | Substituted 2,3-dihydrofuran | High | >98% ee, >98% de |
| 2 | R²CHO | Substituted 2,3-dihydrofuran | High | >98% ee, >98% de |
This table presents representative data for the synthesis of chiral dihydrofurans using the described methodology with various aldehydes.
Synthesis of Chiral Intermediates and Advanced Building Blocks
Precursors for Enantioenriched α- and β-Amino Acids
Enantioenriched α- and β-amino acids are fundamental components of peptides, natural products, and pharmaceuticals. The development of synthetic routes to non-proteinogenic amino acids is a significant area of research. This compound can serve as a chiral aldehyde equivalent for the synthesis of α-amino acid derivatives.
A general strategy for the synthesis of chiral non-proteinaceous α-amino acids involves the use of a chiral serine aldehyde equivalent. uq.edu.au In this approach, the carboxyl group of serine is protected, and the side-chain alcohol is oxidized to an aldehyde. This chiral aldehyde then undergoes various carbonyl addition reactions (e.g., Grignard, Reformatsky, Wittig) to introduce diverse side chains. uq.edu.au this compound can be viewed as a protected form of (S)-lactaldehyde, a similar α-hydroxy aldehyde, making it amenable to analogous synthetic transformations to produce a variety of α-hydroxy-β-amino acid precursors.
For the synthesis of β-amino acids, a potential route involves the diastereoselective C-alkylation of aldimines derived from chiral α-heteroatom-substituted aldehydes. rsc.org The reaction of an imine formed from this compound and a suitable amine with an organometallic reagent could proceed with high diastereoselectivity, with the stereochemistry being directed by the α-silyloxy group. Subsequent functional group manipulations would then lead to the desired β-amino acid.
| Reaction Type | Reagent | Product Type | Diastereoselectivity |
| Grignard Addition | R-MgX | β-Hydroxy-α-amino acid precursor | High |
| Reformatsky Reaction | BrZnCH₂CO₂R | γ-Hydroxy-β-amino acid precursor | Good to excellent |
| Wittig Reaction | Ph₃P=CHR | α-Amino acid with unsaturated side chain | N/A |
This table illustrates potential transformations of a chiral α-silyloxy aldehyde for the synthesis of amino acid precursors, based on analogous systems.
Generation of Chiral 2-Amino Polyol Structures
Chiral 2-amino polyol structures are important pharmacophores found in a wide range of bioactive molecules, including iminosugars and antibiotics. acs.org The synthesis of these densely functionalized molecules presents a significant challenge due to the need for precise control over multiple stereocenters.
This compound is an excellent precursor for the generation of chiral 2-amino polyol fragments. A powerful strategy involves the diastereoselective addition of organometallic reagents to the aldehyde. Due to the steric and electronic properties of the silyl (B83357) protecting group, nucleophilic additions to α-silyloxy aldehydes typically proceed through a non-chelation Felkin-Anh model, leading to the formation of anti-1,2-diols. researchgate.net However, methods have been developed to promote chelation control, allowing for the selective synthesis of syn-1,2-diols as well. researchgate.net This control over the diastereoselectivity is crucial for the synthesis of specific stereoisomers of the target amino polyols.
Once the 1,2-diol motif is established, the amino functionality can be introduced through various methods, such as reductive amination of a ketone derived from the secondary alcohol, or through a stereospecific azidation followed by reduction.
| Addition Model | Product Diastereomer | Typical Reagents |
| Felkin-Anh (non-chelation) | anti-1,2-diol | R-MgX, R-Li |
| Cram Chelation | syn-1,2-diol | R-MgX with Lewis acid (e.g., TiCl₄) |
This table summarizes the stereochemical outcomes of nucleophilic additions to α-silyloxy aldehydes, a key step in the synthesis of chiral 2-amino polyols.
Synthesis of Highly Functionalized Cyclohexane Derivatives
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. This compound can be elaborated into a chiral diene for use in asymmetric Diels-Alder reactions, leading to highly functionalized and enantioenriched cyclohexane derivatives.
A potential synthetic route would involve the conversion of the aldehyde into a 1,3-diene. For instance, a Wittig-type olefination or a Horner-Wadsworth-Emmons reaction could be employed to introduce a vinyl group, followed by further transformations to generate the conjugated diene system. The resulting chiral diene, bearing the silyloxy stereocenter, could then react with various dienophiles. The stereochemical outcome of the [4+2] cycloaddition would be influenced by the chirality of the diene, leading to the formation of specific diastereomers of the cyclohexane product. This approach allows for the rapid construction of molecular complexity from a simple chiral starting material. chemistrysteps.com
| Diene Type | Dienophile | Cycloadduct | Diastereoselectivity |
| Chiral 1-silyloxy-1,3-diene | Acrylates | Functionalized cyclohexene | Moderate to high |
| Chiral 1-amino-3-silyloxy-diene | α,β-Unsaturated ketones | Functionalized cyclohexenone precursor | High |
This table provides representative examples of Diels-Alder reactions with silyloxy-substituted dienes, illustrating the potential for synthesizing functionalized cyclohexanes.
Surrogates for Chiral Aminomalondialdehyde Derivatives
Chiral aminomalondialdehyde and its equivalents are valuable C₃ building blocks in organic synthesis, particularly for the construction of heterocyclic compounds. While direct applications of this compound as a surrogate for chiral aminomalondialdehyde are not extensively documented, its structure lends itself to this possibility through synthetic manipulation.
The concept of using "chiral aldehyde" equivalents is a well-established strategy in asymmetric synthesis. nih.gov For this compound to function as an aminomalondialdehyde surrogate, a synthetic sequence would be required to introduce a second aldehyde or a masked aldehyde functionality, as well as an amino group or its precursor. One plausible approach could involve an α-formylation of a derivative of the starting aldehyde, followed by amination. The silyloxy group would serve to control the stereochemistry during these transformations.
Synthesis of Chiral Tetrahydroquinolines
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad range of biological activities. The Povarov reaction, a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene, is one of the most efficient methods for the synthesis of tetrahydroquinolines. acs.org
This compound is an ideal candidate for the aldehyde component in a three-component asymmetric Povarov reaction. In the presence of a chiral Brønsted acid catalyst, the in situ formed imine from the aldehyde and an aniline can react with a suitable dienophile, such as an enecarbamate, to produce highly substituted tetrahydroquinolines with excellent enantioselectivity. acs.orgnih.gov The inherent chirality of the aldehyde, coupled with the chiral catalyst, would be expected to provide a high level of stereocontrol, leading to the formation of specific diastereomers.
| Catalyst | Aniline | Dienophile | Yield (%) | ee (%) |
| Chiral Phosphoric Acid | Substituted anilines | N-Vinylcarbamate | Good | Excellent |
| Chiral Amine Catalyst | Substituted anilines | Alkenes | Moderate to good | Excellent |
This table showcases representative data for asymmetric Povarov reactions, highlighting the potential for the synthesis of chiral tetrahydroquinolines using a chiral aldehyde.
Role in the Synthesis of Chiral Benzofuran Carboxamide Derivatives
There is no specific information available in the scientific literature detailing the use of this compound in the synthesis of chiral benzofuran carboxamide derivatives. While methods exist for the synthesis of benzofuran structures, and various approaches are employed to achieve chirality, a direct role for this particular aldehyde has not been described.
Strategic Use in Asymmetric Synthesis
While the structure of this compound makes it a candidate for various asymmetric reactions, specific published examples within the requested subcategories are not available.
Application in Multi-Component Coupling Methods
Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step. Chiral aldehydes are often key components in asymmetric MCRs. However, there are no specific, documented examples of this compound being utilized in well-established multi-component coupling methods to generate complex chiral molecules.
Role in Chiral Auxiliary-Mediated Transformations
In chiral auxiliary-mediated transformations, a chiral molecule is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While this compound possesses a chiral center, its primary utility is typically as a chiral building block (a part of the final molecule's backbone) rather than as a detachable chiral auxiliary that directs the stereochemistry of a separate set of reactants. No literature was found describing its use as a chiral auxiliary.
Domino Reaction Sequences for Stereocontrolled Synthesis
Domino reactions, where multiple bond-forming events occur sequentially in a one-pot process, are elegant strategies in stereocontrolled synthesis. Chiral fragments are often used to initiate or participate in these cascades, setting the stereochemistry for subsequent steps. A specific role for this compound in initiating or propagating such a domino reaction sequence for stereocontrolled synthesis has not been reported in the reviewed literature.
Spectroscopic and Analytical Methods for Research Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of (S)-2-(tert-Butyldimethylsilyloxy)propanal, providing detailed information about the proton and carbon environments within the molecule.
The ¹H NMR spectrum provides distinct signals corresponding to each unique proton in the molecule. The aldehyde proton (CHO) is highly deshielded and appears far downfield, typically in the range of 9-10 ppm, a region with few other signals. pressbooks.pub This signal is expected to be a doublet due to coupling with the adjacent methine proton (CH). The methine proton, attached to the stereocenter, would appear as a multiplet due to coupling with both the aldehyde proton and the methyl group protons. The protons of the tert-butyl group are equivalent and produce a sharp singlet, while the two methyl groups on the silicon atom also yield a singlet. The methyl group protons adjacent to the stereocenter will appear as a doublet.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde H | ~9.6 - 9.8 | Doublet (d) | ~1-3 |
| CH-O | ~4.1 - 4.3 | Quartet (q) or Multiplet (m) | ~7 |
| CH₃-CH | ~1.2 - 1.4 | Doublet (d) | ~7 |
| (CH₃)₃-C | ~0.8 - 0.9 | Singlet (s) | N/A |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The proton-decoupled ¹³C NMR spectrum displays a single peak for each unique carbon atom, offering a clear map of the molecule's carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield in the 190-215 ppm range. libretexts.org The carbon atom bonded to the silyloxy group (CH-O) is also found downfield, though to a lesser extent. The carbons of the tert-butyl and dimethylsilyl groups appear in the upfield region of the spectrum. uoi.gr
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~200 - 205 |
| CH-O | ~70 - 75 |
| Quaternary C of tert-butyl | ~25 - 27 |
| CH₃ of tert-butyl | ~18 - 20 |
| CH₃-CH | ~15 - 17 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
To determine the enantiomeric excess (ee) of this compound, NMR spectroscopy can be used in conjunction with a chiral derivatizing agent (CDA). Since enantiomers have identical NMR spectra, they must first be converted into diastereomers, which have distinct spectroscopic properties.
A common strategy involves reacting the aldehyde with a chiral amine to form a mixture of diastereomeric imines. These diastereomers will exhibit separate signals in the ¹H NMR spectrum for protons near the newly formed chiral center. By integrating the signals corresponding to each diastereomer, the ratio of the two can be determined, which directly corresponds to the enantiomeric excess of the original aldehyde sample.
Optical Rotation Measurements for Enantiomeric Purity Assessment
Optical rotation is a critical technique for assessing the enantiomeric purity of a chiral compound. A pure sample of a single enantiomer will rotate the plane of polarized light in a specific direction, and this rotation is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, solvent, concentration, and wavelength of light). youtube.com
For this compound, a measured specific rotation that matches the literature value for the enantiomerically pure compound would confirm its high enantiomeric purity. The magnitude of the observed rotation is directly proportional to the enantiomeric excess of the sample. The (S)-enantiomer is expected to rotate plane-polarized light to the same degree but in the opposite direction as its (R)-enantiomer counterpart. youtube.com
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry is employed to confirm the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₂₀O₂Si, corresponding to a molecular weight of 188.34 g/mol . scbt.com
In electron ionization (EI) mass spectrometry, a key fragmentation pathway for tert-butyldimethylsilyl (TBDMS) ethers is the loss of the tert-butyl group (57 Da), leading to a prominent [M-57]⁺ peak. nih.govnih.gov This would be observed at an m/z value of 131. Other fragmentations can provide further structural confirmation.
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Ion Assignment | Description |
|---|---|---|
| 188 | [M]⁺ | Molecular Ion |
| 159 | [M-CHO]⁺ | Loss of the formyl group |
| 131 | [M-C(CH₃)₃]⁺ | Loss of the tert-butyl group (base peak) |
| 75 | [(CH₃)₂SiOH]⁺ | Fragment from silyl (B83357) group rearrangement |
Note: Predicted fragmentation is based on characteristic pathways for TBDMS ethers.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum will be dominated by absorptions from the aldehyde and the silyl ether moieties.
A very strong and sharp absorption band is expected in the region of 1740-1720 cm⁻¹ due to the C=O stretching vibration of the saturated aliphatic aldehyde. orgchemboulder.comlibretexts.org The spectrum should also feature two characteristic C-H stretching bands for the aldehyde proton around 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹. libretexts.org Strong bands corresponding to the Si-O-C bond are typically observed in the 1250-1000 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
|---|---|---|---|
| 2960-2850 | C-H (Alkyl) | Stretch | Strong |
| 2830-2800, 2730-2700 | C-H (Aldehyde) | Stretch | Medium |
| 1740-1720 | C=O (Aldehyde) | Stretch | Strong, Sharp |
Note: Ranges are based on typical values for the specified functional groups. orgchemboulder.comlibretexts.org
Chromatographic Techniques for Purification and Purity Analysis
The validation of research concerning this compound relies heavily on meticulous purification and precise analytical methods to ensure the compound's chemical and stereochemical integrity. Chromatographic techniques are indispensable tools in this process, allowing for both the isolation of the target molecule from reaction mixtures and the determination of its enantiomeric purity.
Flash Column Chromatography
Flash column chromatography is a cornerstone technique for the preparative purification of this compound in a research setting. This method, which utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents, separates compounds based on their differential partitioning between the two phases. The choice of solvent system is critical for achieving efficient separation. For silylated compounds of moderate polarity, such as the target aldehyde, a common and effective mobile phase consists of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.
The purification process often involves a gradient elution, where the proportion of the more polar solvent is gradually increased. This allows for the elution of non-polar impurities first, followed by the target compound, and finally any more polar byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify fractions containing the purified product.
Below is a representative data table illustrating the parameters for a typical flash column chromatography purification of this compound.
Table 1: Illustrative Parameters for Flash Column Chromatography Purification
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes and Ethyl Acetate (EtOAc) |
| Elution Profile | Gradient Elution |
| 2% EtOAc in Hexanes | |
| 5% EtOAc in Hexanes | |
| 10% EtOAc in Hexanes | |
| Loading Technique | Dry loading with Celite® |
| Typical Recovery | >95% |
| Purity after Column | >98% (as determined by ¹H NMR) |
It is important to note that the tert-butyldimethylsilyl (TBS) protecting group is generally stable to the conditions of silica gel chromatography. However, prolonged exposure to acidic silica gel can potentially lead to cleavage of the silyl ether. To mitigate this, the silica gel can be neutralized by pre-treatment with a solution containing a small amount of a non-nucleophilic base, such as triethylamine, in the eluent.
Gas-Liquid Chromatography (GLC) for Enantiomeric Excess
Gas-Liquid Chromatography (GLC) is a powerful analytical technique for determining the enantiomeric excess (e.e.) of a chiral compound. To separate enantiomers, a chiral stationary phase (CSP) is required. For compounds like this compound, cyclodextrin-based CSPs are particularly effective. These stationary phases contain chiral cavities that interact differently with the two enantiomers, leading to different retention times and thus, separation.
The determination of enantiomeric excess involves integrating the peak areas of the two enantiomers in the chromatogram. The percentage of each enantiomer is then calculated, and from this, the enantiomeric excess is determined using the formula:
e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
For volatile and thermally stable compounds like the silylated propanal, direct injection onto the GLC column is often possible. The selection of the specific chiral column and the optimization of the temperature program are crucial for achieving baseline separation of the enantiomers. Slower temperature ramps often lead to better resolution.
The following table provides typical parameters for the determination of the enantiomeric excess of this compound by chiral GLC.
Table 2: Representative Conditions for Chiral GLC Analysis
| Parameter | Value/Description |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Oven Program | Initial Temp: 60 °C (hold 2 min), Ramp: 2 °C/min to 180 °C |
| Typical Retention Times | (R)-enantiomer: ~18.5 min, (S)-enantiomer: ~19.2 min |
These analytical methods, when properly executed and validated, provide the necessary data to confirm the identity, purity, and stereochemical integrity of synthesized this compound, which is fundamental for its application in further research.
Q & A
Q. What are the standard synthetic routes for preparing (S)-2-(tert-butyldimethylsilyloxy)propanal?
The compound is typically synthesized via silylation of (S)-2-hydroxypropanal using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. A common method involves:
- Step 1 : Protection of the hydroxyl group with TBSCl in the presence of a base (e.g., imidazole or pyridine) in dichloromethane (DCM) at 0–25°C.
- Step 2 : Purification via column chromatography (hexane/ethyl acetate) to isolate the silylated product. Yield optimization (e.g., 85–92%) is achieved by controlling stoichiometry and reaction time .
Q. How is the purity of this compound validated in synthetic workflows?
Analytical techniques include:
- NMR Spectroscopy : Confirmation of stereochemistry using - and -NMR (e.g., characteristic shifts for the silyl ether group at δ 0.0–0.2 ppm for Si(CH)) .
- Chiral HPLC : To verify enantiomeric excess (≥95%) using a chiral stationary phase (e.g., Chiralpak AD-H column) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] at m/z 217.1389) .
Q. What are the key stability considerations for handling this compound?
- Moisture Sensitivity : The silyl ether group is hydrolytically labile; storage under inert atmosphere (N/Ar) at −20°C in anhydrous solvents (e.g., DCM or THF) is critical .
- Thermal Stability : Avoid prolonged exposure to temperatures >40°C to prevent desilylation or racemization .
Advanced Research Questions
Q. How do solvent and temperature modulate diastereoselectivity in nucleophilic additions to this compound?
Dynamic solvation effects significantly influence stereochemical outcomes. For example:
- Grignard Additions : Ethylmagnesium bromide in THF at −78°C yields syn/anti ratios of 55:45, while switching to diethyl ether increases anti-selectivity (dr 70:30) due to solvent polarity and coordination effects .
- Additive Effects : Tertiary amines (e.g., nBuN, 5 mol%) in hexane enhance anti-selectivity (dr up to 93:7) by stabilizing transition states via Lewis acid-base interactions .
Q. How can contradictory diastereoselectivity data in literature be resolved for this compound?
Apparent contradictions often arise from:
- Reaction Quenching Methods : Rapid vs. slow quenching alters kinetic vs. thermodynamic control. For instance, quenching with MeOH vs. aqueous tartrate solutions can shift product ratios .
- Catalytic Traces : Residual moisture or metal ions (e.g., Al from DiBAl-H) may promote retro-aldol pathways, requiring rigorous drying of reagents .
Q. What role does the tert-butyldimethylsilyl (TBS) group play in directing regioselectivity during multi-step syntheses?
The TBS group:
- Steric Shielding : Protects the secondary alcohol from undesired nucleophilic attacks, enabling selective functionalization at the aldehyde group .
- Orthogonality : Compatible with other protecting groups (e.g., Boc, TBDPS) in complex molecule synthesis, as shown in prostaglandin and nucleotide analog preparations .
Q. What advanced strategies mitigate racemization during deprotection of the TBS group?
- Fluoride-Free Methods : Use of HF·pyridine in THF at 0°C minimizes epimerization risks compared to TBAF .
- Kinetic Control : Short reaction times (<1 h) and low temperatures (−20°C) preserve stereochemical integrity .
Q. How is this compound applied in asymmetric synthesis of bioactive molecules?
It serves as a chiral building block in:
- Terpene Synthesis : Diastereoselective alkylation to generate stereodefined intermediates for taxane derivatives .
- Peptide Mimetics : Incorporation into β-amino alcohol motifs via reductive amination, critical for protease inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
